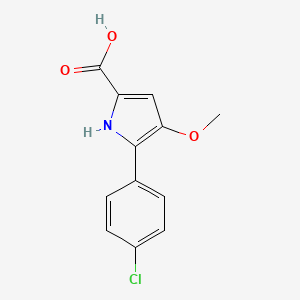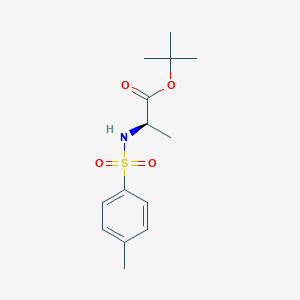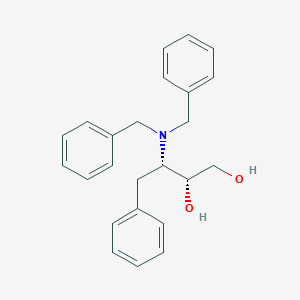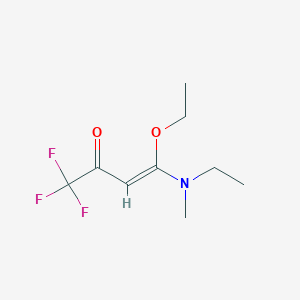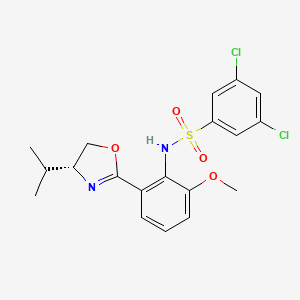
(R)-3,5-Dichloro-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3,5-Dichloro-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes dichloro, isopropyl, dihydrooxazol, and methoxyphenyl groups, making it a subject of interest for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,5-Dichloro-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the oxazoline ring: This can be achieved by reacting an appropriate amino alcohol with a carboxylic acid derivative under dehydrating conditions.
Introduction of the dichloro and methoxy groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution can introduce various functional groups.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, ®-3,5-Dichloro-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)benzenesulfonamide may be studied for its potential biological activity. This can include its interaction with enzymes, receptors, or other biological targets.
Medicine
The compound may have potential applications in medicine, particularly as a lead compound for the development of new drugs. Its structure can be modified to enhance its pharmacological properties, such as potency, selectivity, and bioavailability.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings. Its unique chemical properties can contribute to the performance and functionality of these materials.
作用机制
The mechanism of action of ®-3,5-Dichloro-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to the modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
相似化合物的比较
Similar Compounds
®-N-(2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide: This compound shares a similar core structure but differs in the substitution pattern on the aromatic ring.
(S)-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)phenolato]ruthenium(II): This compound includes a ruthenium metal center and is used in different applications.
Uniqueness
The uniqueness of ®-3,5-Dichloro-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)benzenesulfonamide lies in its specific substitution pattern and the presence of both dichloro and methoxy groups. This combination of features can lead to distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C19H20Cl2N2O4S |
|---|---|
分子量 |
443.3 g/mol |
IUPAC 名称 |
3,5-dichloro-N-[2-methoxy-6-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C19H20Cl2N2O4S/c1-11(2)16-10-27-19(22-16)15-5-4-6-17(26-3)18(15)23-28(24,25)14-8-12(20)7-13(21)9-14/h4-9,11,16,23H,10H2,1-3H3/t16-/m0/s1 |
InChI 键 |
MAAVMQOSSQQYOX-INIZCTEOSA-N |
手性 SMILES |
CC(C)[C@@H]1COC(=N1)C2=C(C(=CC=C2)OC)NS(=O)(=O)C3=CC(=CC(=C3)Cl)Cl |
规范 SMILES |
CC(C)C1COC(=N1)C2=C(C(=CC=C2)OC)NS(=O)(=O)C3=CC(=CC(=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


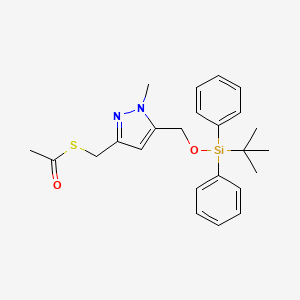
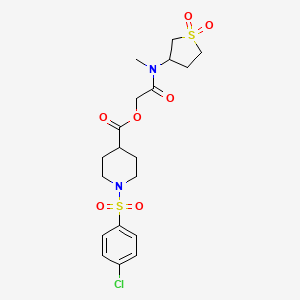
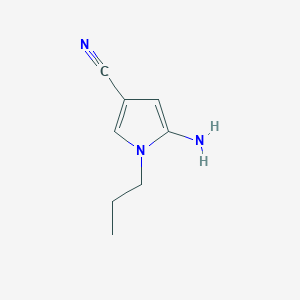
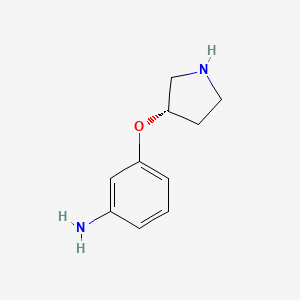
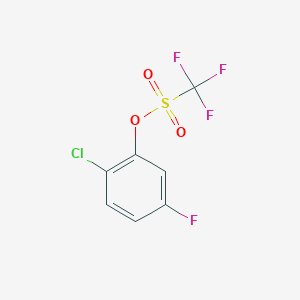
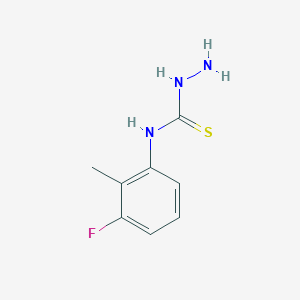
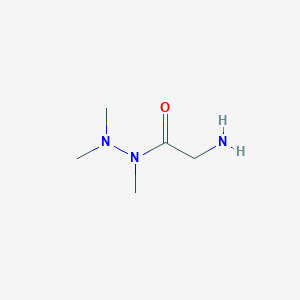
![Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12855084.png)
![zinc;3-[18-(2-carboxylatoethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron](/img/structure/B12855089.png)
